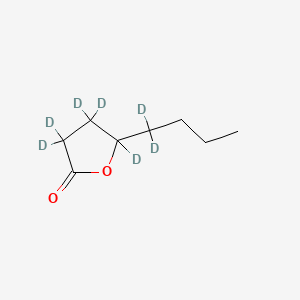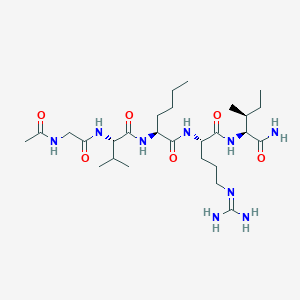
Sdh-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Sdh-IN-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can be achieved under various conditions depending on the desired product.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Sdh-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of succinate dehydrogenase and its effects on metabolic pathways.
Biology: Helps in understanding the role of SDH in cellular respiration and energy production.
Industry: Its antifungal properties make it a candidate for developing new fungicides for agricultural use
Wirkmechanismus
Sdh-IN-4 exerts its effects by selectively inhibiting succinate dehydrogenase. This enzyme is crucial for the conversion of succinate to fumarate in the tricarboxylic acid cycle. By inhibiting SDH, this compound disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in fungi. The molecular targets include the active sites of SDH, where the compound binds and prevents the enzyme’s normal function .
Vergleich Mit ähnlichen Verbindungen
Sdh-IN-4 is unique due to its high selectivity and potency as an SDH inhibitor. Similar compounds include:
Fluopyram: Another SDH inhibitor used as a fungicide.
Pydiflumetofen: Known for its broad-spectrum antifungal activity.
Penflufen: Used in agriculture to protect crops from fungal infections.
These compounds share a similar mechanism of action but differ in their chemical structures and specific applications .
Eigenschaften
Molekularformel |
C11H9Cl2F3N4O2S |
|---|---|
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
N'-(2,4-dichlorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonohydrazide |
InChI |
InChI=1S/C11H9Cl2F3N4O2S/c1-5-9(10(19-17-5)11(14,15)16)23(21,22)20-18-8-3-2-6(12)4-7(8)13/h2-4,18,20H,1H3,(H,17,19) |
InChI-Schlüssel |
OLYMCIPSEKTNOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C(F)(F)F)S(=O)(=O)NNC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




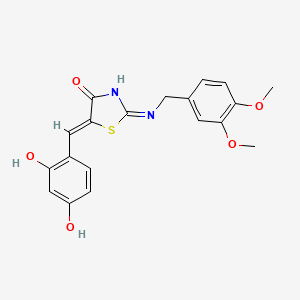

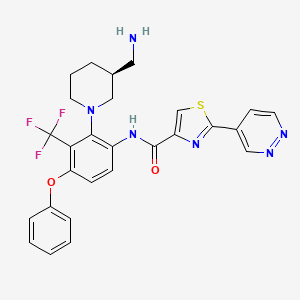
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
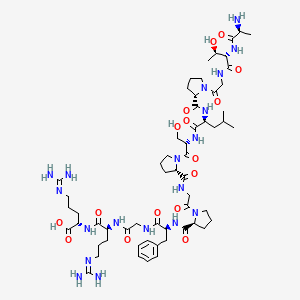
![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
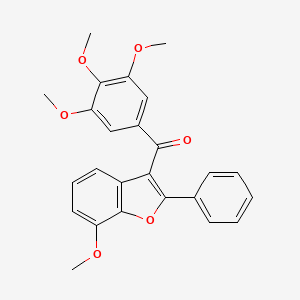
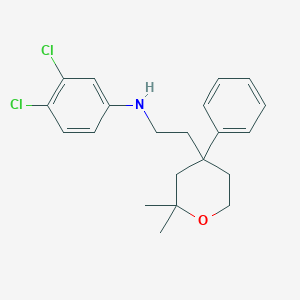
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
